

An In-depth Technical Guide to the Physical Properties of 1-Iodododecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iodododecane**

Cat. No.: **B1195088**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **1-iodododecane**, a crucial long-chain alkyl iodide utilized in various scientific and pharmaceutical applications. The information is presented to facilitate easy access and comparison for research and development purposes, complete with detailed experimental protocols and visual aids to elucidate key concepts and workflows.

Core Physical Properties of 1-Iodododecane

1-Iodododecane, with the chemical formula C₁₂H₂₅I, is a colorless to pale yellow liquid at room temperature.^{[1][2]} Its physical characteristics are fundamental to its application in organic synthesis and material science. A summary of its key quantitative physical properties is provided in the table below.

Physical Property	Value	Units	Notes
Molecular Formula	C ₁₂ H ₂₅ I	-	[2][3][4][5]
Molecular Weight	296.23	g/mol	[3][4][6][7][8][9]
Density	1.201	g/mL	at 25 °C[2][5][6][9][10] [11]
Boiling Point	159-160	°C	at 15 mmHg[2][5][6][9] [10][11]
Melting Point	-3	°C	[2][5][6][8][9][10][11]
Refractive Index (n _{20/D})	1.484	-	at 20 °C[2][5][6][8][9] [10]
Solubility	Insoluble in water; Soluble in non-polar organic solvents like hexane, benzene, and toluene.	-	[1][12]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **1-iodododecane**.

Determination of Density using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Materials:

- Pycnometer (specific gravity bottle)
- Analytical balance
- **1-Iodododecane** sample

- Distilled water
- Acetone (for cleaning)
- Thermometer
- Water bath

Procedure:

- Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone and ensure it is completely dry.
- Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m_0 .
- Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Wipe the outside of the pycnometer dry and weigh it. Record this mass as m_1 .
Measure the temperature of the water.
- Mass of Pycnometer with **1-iodododecane**: Empty and dry the pycnometer. Fill it with the **1-iodododecane** sample in the same manner as with water. Weigh the filled pycnometer and record the mass as m_2 .
- Calculation:
 - Mass of water: $m_{\text{water}} = m_1 - m_0$
 - Volume of pycnometer at the measured temperature (using the known density of water, ρ_{water} , at that temperature): $V = m_{\text{water}} / \rho_{\text{water}}$
 - Mass of **1-iodododecane**: $m_{\text{sample}} = m_2 - m_0$
 - Density of **1-iodododecane**: $\rho_{\text{sample}} = m_{\text{sample}} / V$

Determination of Boiling Point using the Capillary Method

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Materials:

- Thiele tube or a melting point apparatus
- Capillary tube (sealed at one end)
- Small test tube
- Thermometer
- **1-Iodododecane** sample
- Heat source (e.g., Bunsen burner or heating mantle)
- Mineral oil (for Thiele tube)

Procedure:

- Sample Preparation: Add a small amount (a few drops) of **1-iodododecane** into the small test tube.
- Capillary Insertion: Place the capillary tube, with its open end downwards, into the test tube containing the sample.
- Apparatus Setup: Attach the test tube to the thermometer. If using a Thiele tube, immerse the setup in the mineral oil. If using a melting point apparatus, place the assembly in the heating block.
- Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the

atmospheric pressure.

- Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

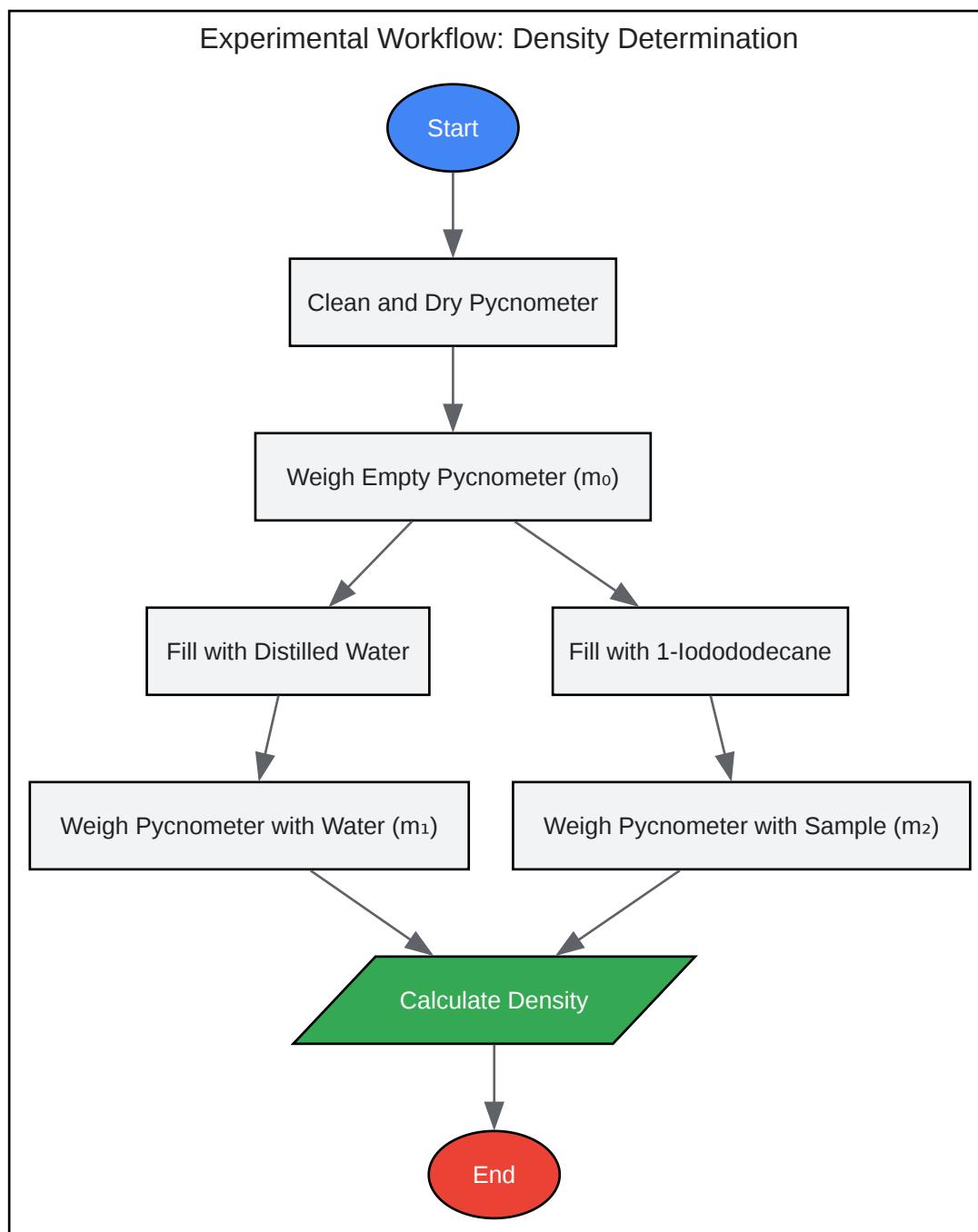
Determination of Refractive Index using an Abbe Refractometer

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property.

Materials:

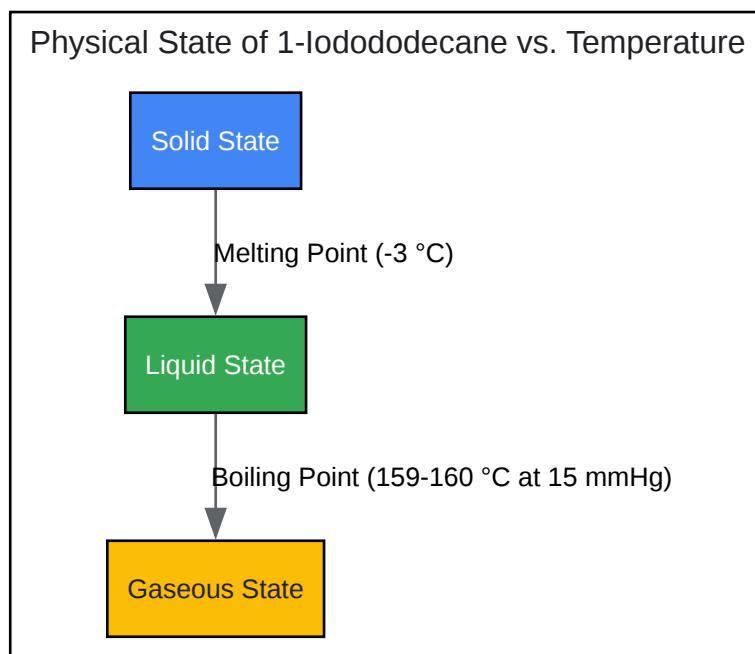
- Abbe refractometer
- **1-iodododecane** sample
- Dropper
- Lens paper
- Ethanol or acetone (for cleaning)
- Constant temperature water bath (optional, for precise measurements)

Procedure:


- Calibration: Calibrate the refractometer using a standard substance with a known refractive index, such as distilled water.
- Sample Application: Open the prism assembly of the refractometer and place a few drops of the **1-iodododecane** sample onto the surface of the measuring prism.
- Measurement: Close the prisms. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: Read the refractive index value directly from the instrument's scale. Note the temperature at which the measurement is taken, as refractive index is temperature-dependent.

dependent.

- Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and a suitable solvent.


Visualizations

The following diagrams illustrate key concepts related to the physical properties and experimental workflows for **1-iodododecane**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the density of **1-iodododecane**.

[Click to download full resolution via product page](#)

Caption: Relationship between temperature and the physical state of **1-iodododecane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. chemconnections.org [chemconnections.org]
- 7. scribd.com [scribd.com]

- 8. davjalandhar.com [davjalandhar.com]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. scribd.com [scribd.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. phillysim.org [phillysim.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 1-iodododecane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195088#1-iodododecane-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com